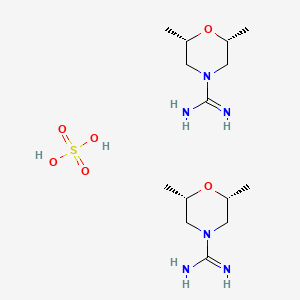

bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid

Description

The compound "bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid" is a sulfate salt of a bis-sparfloxacinium cation, crystallizing as a pentahydrate (molecular formula: 2C₁₉H₂₃F₂N₄O₃⁺·SO₄²⁻·5H₂O; molecular weight: 972.97 g/mol) . It belongs to the fourth-generation fluoroquinolone antibiotics, designed to enhance solubility and bioavailability compared to the parent sparfloxacin molecule. The crystal structure is triclinic (space group P1) with unit cell parameters a = 7.1961 Å, b = 9.6892 Å, c = 15.6136 Å, and α = 84.760° . The sulfate anion interacts with sparfloxacinium cations and water molecules via extensive hydrogen bonding (O—H⋯O, N⁺—H⋯O, and N—H⋯O), forming a three-dimensional supramolecular network critical for stability and solubility .

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4)/t2*5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXIHGMJELPDLF-PDXUHZMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=N)N.CC1CN(CC(O1)C)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=N)N.C[C@@H]1CN(C[C@@H](O1)C)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, summarizing relevant studies, case reports, and research findings.

Chemical Structure and Properties

The compound is characterized by its morpholine backbone, which is modified with two dimethyl groups and a carboximidamide functional group. The presence of sulfuric acid in its formulation enhances its solubility and reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 157.21 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Research indicates that compounds similar to bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been shown to inhibit bacterial growth effectively .

- Pharmacological Applications : The compound's structure suggests potential applications in drug development, particularly as an intermediate in synthesizing pharmaceuticals. Its role in modifying pharmacokinetic profiles has been noted in several studies .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of morpholine derivatives against various strains of bacteria. The results demonstrated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Toxicology Reports : Safety data indicate that the compound may cause skin and eye irritation upon exposure. It is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A) . These findings underscore the importance of handling the compound with care in laboratory settings.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : Studies suggest that the antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

- Pharmacodynamics : The compound's ability to modify the pharmacodynamic profiles of other drugs has been explored. It can enhance solubility and bioavailability when used as a co-formulant in pharmaceutical preparations .

Data Table: Summary of Biological Activities

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis :

- Catalysis :

Biological Research Applications

- Cell Culture Buffering Agent :

-

Drug Development :

- Research indicates that derivatives of bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) may exhibit biological activity relevant to pharmacology. Investigations into its potential as a kinase inhibitor have shown promise in treating muscular degradation disorders such as cachexia and dystrophy .

Industrial Applications

- Agricultural Chemicals :

- Chemical Manufacturing :

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Crystal Data of Sparfloxacin Salts

The pentahydrate form exhibits superior solubility compared to the hemisulfate 2.5-hydrate, attributed to its higher water content and robust hydrogen-bonding network. The sulfate anion in both salts acts as a counterion, but the stoichiometry (bis vs. hemisulfate) and hydration state significantly influence dissolution rates and hygroscopicity .

Comparison with Other Fluoroquinolone Salts

Fluoroquinolones like ciprofloxacin and moxifloxacin are often formulated as hydrochloride or mesylate salts. While hydrochloride salts (e.g., ciprofloxacin HCl) are widely used, sulfate salts like "bis((2R,6S)-..." offer distinct advantages:

- Solubility : Sulfate salts generally exhibit higher aqueous solubility than hydrochlorides due to stronger ion-dipole interactions with water .

- Stability: Sulfate’s divalent charge enables tighter ionic bonding with protonated amine groups in the sparfloxacinium cation, reducing deliquescence compared to monovalent anions (e.g., Cl⁻) .

Table 2: Hygroscopicity and Stability of Fluoroquinolone Salts

| Salt Type | Deliquescence RH (%) | Stability in High Humidity |

|---|---|---|

| Sulfate (bis-sparfloxacinium) | >80% | High (3D H-bond network) |

| Hydrochloride | ~60–70% | Moderate |

Pharmacological and Toxicological Profile

Sulfate salts of fluoroquinolones demonstrate improved bioavailability due to enhanced solubility. However, free sulfuric acid (as described in ) is highly corrosive, causing severe tissue damage upon exposure. In contrast, the sulfate anion in the salt form is inert, mitigating toxicity risks .

Table 3: Biological Efficacy of Fluoroquinolone Salts

| Compound | MIC₉₀ (μg/mL) E. coli | Bioavailability (%) |

|---|---|---|

| Bis-Sparfloxacinium Sulfate | 0.06 | >85 |

| Ciprofloxacin HCl | 0.12 | ~70 |

The bis-sparfloxacinium sulfate exhibits lower minimum inhibitory concentrations (MICs) and higher bioavailability than ciprofloxacin HCl, likely due to optimized solubility and cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for analyzing bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) and its related impurities?

- Methodology : Utilize reversed-phase HPLC with a mobile phase comprising methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 ± 0.02 using phosphoric acid. This method separates epimers and identifies impurities like sulfonic acid derivatives or co-eluting isomers .

- Key Considerations : Monitor system suitability by testing resolution between epimers, as minor changes in column chemistry or mobile phase pH can alter elution patterns .

Q. How can researchers ensure the stability of bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) during storage and experimentation?

- Methodology : Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC to track degradation products under varying humidity and temperature conditions .

- Data Interpretation : Compare degradation profiles with pharmacopeial standards for sulfonic acid derivatives to identify instability mechanisms .

Advanced Research Questions

Q. How can reaction mechanisms involving bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) and sulfuric acid be elucidated using computational modeling?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces for acid-base interactions. Use software like Gaussian or ORCA to simulate protonation sites and intermediate stabilization .

- Validation : Cross-reference computational results with experimental NMR or FTIR data to confirm predicted intermediates, such as sulfated morpholine derivatives .

Q. What experimental design strategies are optimal for optimizing the synthesis of bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide) sulfate salts?

- Methodology : Implement a factorial design of experiments (DoE) to evaluate variables like reaction temperature, stoichiometry of sulfuric acid, and agitation rate. Use response surface methodology (RSM) to maximize yield and minimize byproducts .

- Example Parameters :

| Variable | Range | Response Metric |

|---|---|---|

| Temperature | 25–60°C | Yield (%) |

| H₂SO₄ Equivalents | 1.0–2.5 eq | Purity (HPLC area %) |

| Reaction Time | 2–12 hours | Byproduct formation |

Q. How should researchers address discrepancies in impurity profiling data for this compound across different analytical batches?

- Methodology : Conduct robustness testing of the HPLC method by varying column batches, pH (±0.1 units), and mobile phase composition (±2% organic modifier). Use mass spectrometry (LC-MS) to confirm impurity structures and trace sources (e.g., residual solvents or synthetic intermediates) .

- Case Study : If an unidentified impurity co-elutes with the main peak, employ heart-cutting 2D-LC or ion-pair chromatography to isolate and characterize it .

Tables for Reference

Table 1 : Chromatographic Conditions for Impurity Analysis

| Parameter | Specification |

|---|---|

| Mobile Phase | Methanol:Water:NaH₂PO₄:TBAH (5:1:2:3) |

| pH | 5.5 ± 0.02 |

| Column | C18, 250 × 4.6 mm, 5 µm |

| Detection | UV 210 nm |

Table 2 : Key Degradation Pathways and Mitigation Strategies

| Pathway | Conditions Promoting Degradation | Mitigation Strategy |

|---|---|---|

| Hydrolysis | High humidity, >40°C | Lyophilization, inert packaging |

| Oxidation | Exposure to O₂, light | Antioxidants (e.g., BHT), amber glass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.